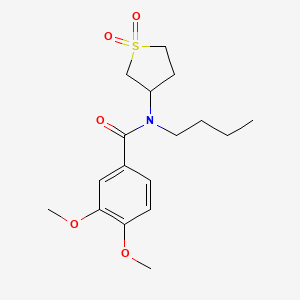

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide

説明

特性

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c1-4-5-9-18(14-8-10-24(20,21)12-14)17(19)13-6-7-15(22-2)16(11-13)23-3/h6-7,11,14H,4-5,8-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYMCIFCWVVJFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide typically involves a multi-step process:

Formation of the Dioxidotetrahydrothiophenyl Moiety: This step involves the oxidation of tetrahydrothiophene to form the corresponding sulfone. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Attachment of the Butyl Group: The butyl group can be introduced via a nucleophilic substitution reaction using butyl bromide or butyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Coupling with 3,4-Dimethoxybenzamide: The final step involves coupling the dioxidotetrahydrothiophenyl moiety with 3,4-dimethoxybenzamide. This can be achieved through an amide bond formation reaction using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, solvent recycling and purification steps are integrated to ensure the sustainability and efficiency of the process.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Halogenated or nitrated derivatives of the original compound

科学的研究の応用

Chemistry

In chemistry, N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicine, preliminary studies have indicated that this compound may exhibit therapeutic properties. Research is ongoing to determine its efficacy and safety in treating various medical conditions.

Industry

Industrially, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

作用機序

The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The dioxidotetrahydrothiophenyl moiety may interact with sulfur-containing enzymes, while the benzamide core could bind to protein receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Benzamide Derivatives

2.1.1. 3,4-Dimethoxybenzamide (LCL5)

The simplest analog, 3,4-dimethoxybenzamide (LCL5), was isolated from Litsea costalis and structurally confirmed via NMR (Table 1). Its ¹H-NMR spectrum shows aromatic protons at δ 7.58 (H-2) and δ 6.90 (H-5), while the ¹³C-NMR confirms methoxy groups at δ 52.1 and the carbonyl at δ 167.1. Compared to the target compound, LCL5 lacks the N-butyl and sulfone substituents, which likely reduces steric hindrance and alters electronic properties. This simplicity may limit its utility in metal-catalyzed reactions, unlike derivatives with directing groups (e.g., N,O-bidentate ligands in ).

Table 1: NMR Data for 3,4-Dimethoxybenzamide (LCL5)

| Position | ¹H-NMR (δ) | ¹³C-NMR (δ) |

|---|---|---|

| 2 | 7.58 | 116.6 |

| 5 | 6.90 | 114.9 |

| 6 | 7.57 | 123.8 |

| OMe | 3.96 (s) | 52.1 |

| CO | - | 167.1 |

2.1.2. Furan-Based 3,4-Dimethoxybenzamide Derivatives Compounds such as N-(1-(furan-2-yl)-3-oxo-3-(p-tolylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamide (3b) and N-(1-(furan-2-yl)-3-(2-isonicotinoylhydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (4) incorporate furan and hydrazine moieties, with melting points of 187–189°C and 232–234°C, respectively. The target compound’s sulfone group may confer distinct electronic effects compared to furan’s aromaticity, influencing binding affinity in biological systems.

Substituted Benzamides with Heterocyclic Moieties

2.2.1. N-(1,1-Dioxidotetrahydrothiophen-3-yl) Analogs A related compound, 3-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, shares the sulfone-modified tetrahydrothiophen group but substitutes the 3,4-dimethoxybenzamide with a simpler benzamide and an amino group.

2.2.2. N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

This compound features an N,O-bidentate directing group, enabling applications in C–H bond functionalization. While structurally distinct, it highlights the importance of substituent choice in modulating reactivity. The target compound’s sulfone and butyl groups may sterically hinder coordination to metal catalysts compared to this analog.

Pesticide-Related Benzamides

Compounds like isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) demonstrate the agricultural utility of methoxybenzamides. Isoxaben’s isoxazole substituent contrasts with the target compound’s sulfone group, underscoring how heterocyclic modifications tailor compounds for specific biological targets (e.g., herbicide vs.

Research Findings and Implications

- Synthetic Flexibility : The 3,4-dimethoxybenzamide scaffold supports diverse functionalization, as seen in furan hybrids and sulfone-containing analogs.

- Biological Activity : Cytotoxicity data for furan derivatives suggest the target compound may warrant similar evaluation, though its sulfone group could alter toxicity profiles.

生物活性

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a dioxidotetrahydrothiophen moiety with a dimethoxybenzamide, suggesting possible interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C_{15}H_{21}N_{1}O_{4}S_{1} |

| Molecular Weight | 305.40 g/mol |

| CAS Number | Not specified |

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The dioxidotetrahydrothiophen group may facilitate binding to enzymes or receptors, potentially modulating their activity.

Potential Targets

- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at various GPCRs.

- Ion Channels : It could influence ion channel activity, particularly potassium channels like GIRK (G protein-gated inwardly rectifying potassium channels) .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress in cells.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.

Case Studies

- GIRK Channel Activation : A study highlighted the discovery of compounds related to the dioxidotetrahydrothiophen structure that serve as potent activators of GIRK channels. These findings suggest that this compound may similarly enhance GIRK channel activity .

- Metabolic Stability : In pharmacokinetic studies, derivatives of this compound showed improved metabolic stability compared to traditional compounds used in similar therapeutic contexts .

Research Findings

Recent research has focused on synthesizing derivatives and evaluating their biological activities. The following table summarizes key findings from various studies:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide, and what critical reaction conditions ensure high yields?

- Methodological Answer : The synthesis involves multi-step organic reactions, including coupling of substituted benzamide precursors with functionalized thiolane derivatives. Key conditions include inert atmospheres (e.g., nitrogen) to prevent oxidation, controlled temperatures (e.g., 0–60°C for amide bond formation), and purification via column chromatography or recrystallization to isolate the product. For example, similar benzamide-thiolane hybrids require anhydrous solvents and catalytic agents (e.g., DCC for amidation) to achieve yields >60% .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Analyze - and -NMR spectra to confirm substituent integration and stereochemistry. For related compounds, characteristic peaks for methoxy groups appear at δ 3.7–3.9 ppm, while sulfone protons resonate near δ 3.1–3.3 ppm .

- HPLC/MS : Assess purity (>95%) and molecular weight consistency via high-resolution mass spectrometry (HRMS).

- Melting point determination : Compare empirical values (e.g., 236–238°C for analogous benzamides) with literature data .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The compound is sensitive to moisture and light due to its sulfone and amide moieties. Store under inert gas (argon) at –20°C in amber vials. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to monitor degradation via HPLC. Related sulfonamide derivatives show <5% degradation under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities (e.g., antiproliferative vs. anti-inflammatory effects)?

- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell lines, exposure times). Validate results using:

- Orthogonal assays : Compare MTT, colony formation, and caspase-3 activation assays for antiproliferative activity.

- Dose-response profiling : Identify IC values across multiple concentrations (e.g., 1–100 µM) to differentiate cytotoxic vs. cytostatic effects.

- Off-target screening : Use kinase profiling or transcriptomics to rule out nonspecific interactions .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer : Employ:

- Molecular docking : Model interactions with target enzymes (e.g., cyclooxygenase-2 or kinases) using software like AutoDock Vina. Prioritize residues near the sulfone group for mutagenesis studies.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry.

- Kinetic assays : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer : Systematically modify:

- Substituents on the benzamide ring : Replace methoxy groups with halogens or methyl groups to alter electron density (e.g., 3,4-difluoro analogs in showed enhanced bioavailability) .

- Thiolane sulfone moiety : Test cyclic sulfones vs. acyclic sulfonamides to assess conformational flexibility.

- N-alkyl chain length : Compare butyl vs. hexyl chains for lipophilicity effects on membrane permeability .

Q. What experimental designs are appropriate for in vivo pharmacokinetic and toxicity profiling?

- Methodological Answer :

- Pharmacokinetics : Administer intravenously (IV) and orally (PO) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 h for LC-MS/MS analysis to calculate AUC, C, and t.

- Toxicity : Conduct acute toxicity studies (OECD 423) with escalating doses (10–1000 mg/kg). Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .

Data Analysis and Technical Challenges

Q. How should researchers address low solubility in aqueous buffers during in vitro assays?

- Methodological Answer : Use co-solvents (e.g., DMSO ≤0.1%) or solubilizing agents (e.g., cyclodextrins). Pre-formulate the compound as a nanocrystal via wet milling to enhance dissolution rates. Validate solubility via dynamic light scattering (DLS) .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in high-throughput screening?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC/EC. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For reproducibility, include triplicate technical replicates and two independent biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。